Ceritinib is a selective and potent inhibitor of anaplastic lymphoma kinase (ALK). [] It is classified as a second-generation ALK inhibitor, demonstrating greater antitumor potency than first-generation inhibitors like crizotinib in preclinical studies. [] Ceritinib is of significant interest in scientific research due to its activity against various types of cancers harboring ALK gene abnormalities, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). [, ]
While currently approved as a second-line therapy, research is ongoing to evaluate ceritinib's potential as a first-line treatment for ALK-positive NSCLC. []
Exploration of ceritinib's synergistic potential in combination with other targeted therapies or chemotherapy is a promising area for future research. [, ]
As with all targeted therapies, resistance to ceritinib is inevitable. Identifying mechanisms of resistance and developing strategies to overcome it is crucial for maximizing the long-term benefits of ceritinib. [, ]
Improving ceritinib's delivery to target tissues, particularly the central nervous system, could enhance its efficacy and overcome limitations associated with poor blood-brain barrier penetration. []
Ceritinib was developed by Novartis and is classified as an antineoplastic agent within the category of tyrosine kinase inhibitors. Its mechanism of action involves the inhibition of ALK, which plays a critical role in the pathogenesis of certain cancers. The compound was first approved by the U.S. Food and Drug Administration in 2014.
The synthesis of Ceritinib involves several steps, with various methods reported in the literature. A notable synthesis route includes:
For example, one synthetic route involves using methyl alcohol as a solvent at temperatures between -10 °C to 40 °C to produce intermediate compounds that lead to Ceritinib with high yields (up to 98.8%) . Another method emphasizes a more environmentally friendly approach with fewer purification steps, enhancing industrial applicability .
Ceritinib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 393.89 g/mol.
Ceritinib undergoes various chemical reactions during its synthesis:
The reaction conditions are typically optimized for yield and purity, with chromatography often employed for purification .
Ceritinib functions primarily as an inhibitor of ALK, disrupting downstream signaling pathways that promote cell proliferation and survival.
Studies indicate that Ceritinib not only inhibits ALK but also shows activity against other kinases such as insulin receptor substrate 1, contributing to its therapeutic efficacy .
Ceritinib exhibits distinct physical properties:
Chemical properties include stability under standard storage conditions but may degrade under extreme pH or temperature variations .
Ceritinib's primary application is in oncology as a targeted therapy for patients with ALK-positive NSCLC. Its use extends beyond treatment to include:
Additionally, innovative analytical methods have been developed for quantifying Ceritinib in pharmaceutical formulations, enhancing quality control processes in drug manufacturing .
Ceritinib (5-chloro-N2-{5-methyl-4-(piperidin-4-yl)-2-[(propan-2-yl)oxy]phenyl}-N4-[2-(propane-2-sulfonyl)phenyl]pyrimidine-2,4-diamine) was engineered to address primary and acquired resistance to first-generation ALK inhibitors like crizotinib. Key structural modifications focused on enhancing target binding affinity and overcoming mutation-based resistance, particularly against the "gatekeeper" mutations (e.g., L1196M) that reduce crizotinib efficacy [1] [6]. The central pyrimidine ring was retained for critical hydrogen bonding at the kinase hinge region, while strategic substitutions optimized steric and electronic properties. Compared to crizotinib, ceritinib exhibits 20-fold greater ALK inhibition potency (IC₅₀ = 200 pM vs. 3–6 nM for crizotinib) due to improved hydrophobic interactions and reduced entropic penalties upon binding [1] [5]. Additionally, the isopropylsulfonylphenyl moiety enhances solubility and confers activity against common solvent-front mutations (G1202R) that impede first-generation inhibitors [1] [2]. Crucially, ceritinib maintains intracranial efficacy through enhanced blood-brain barrier penetration, a limitation of earlier ALK inhibitors [1].
Table 1: Key Structural Features and Their Functional Roles in Ceritinib
Structural Element | Role in Activity | Impact on Pharmacokinetics |
---|---|---|
Central pyrimidine ring | Hydrogen bonding at kinase hinge region | Maintains target engagement |
Piperidine ring | Solubility modulation; site for derivatization | Enhances bioavailability |
Isopropylsulfonylphenyl group | Overcomes steric hindrance from gatekeeper mutations | Improves metabolic stability |
Chloropyrimidine | Electrophilic center for nucleophilic displacement | Facilitates synthetic modifications |
The synthesis of ceritinib employs convergent routes with meticulous regiochemical control. The primary patented pathway involves:
Alternative routes modify the piperidine tail to explore structure-activity relationships (SAR). Phosphamide and carbamate derivatives (e.g., compounds 4, 7, 9) exhibit <120 nM IC₅₀ against H2228 NSCLC cells—surpassing ceritinib’s native activity (150 nM). These analogues replace the piperidine nitrogen with electrophilic groups, synthesized via nucleophilic addition to CERI-006 intermediates [2]. Sulfoxide-based ceritinib derivatives (e.g., 18a–d) demonstrate further enhancements, with 18d showing 86% tumor growth inhibition in xenografts (vs. 72% for ceritinib) [4].
Critical intermediates require rigorous purity control to ensure optimal ceritinib yield:
Polymorph control is achieved through solvent-directed crystallization. Ethanol-water systems yield mixtures of Forms B/C (needle-like crystals), while acetone-water selectively produces thermodynamically stable Form A (prismatic crystals) [3]. X-ray powder diffraction (XRPD) distinguishes forms: Form A shows peaks at 2θ = 12.8°, 15.3°, 17.1°; Form B at 11.2°, 13.4°, 19.7° [3].
Table 2: Analytical Signatures of Ceritinib Polymorphs
Polymorph | Crystallization Solvent | XRPD Peaks (2θ) | Crystal Morphology | Thermal Stability |
---|---|---|---|---|
Form A | Acetone-water | 12.8°, 15.3°, 17.1° | Prismatic | >150°C |
Form B | Ethanol-water | 11.2°, 13.4°, 19.7° | Needle-like | ~140°C |
Form C | Ethanol-water | 10.9°, 14.1°, 20.3° | Plate-like | ~135°C |
Crystallization efficiency hinges on solvent polarity, saturation temperature, and antisolvent addition rates. For ceritinib dihydrochloride conversion:
Nanostructured lipid carriers (NSLCs) circumvent solubility limitations. A Quality by Design (QbD) approach using central composite design optimizes Capmul MCM (0.1% w/w), egg lecithin (0.15% w/w), and poloxamer 188 (0.37% w/w). This yields particles of 85 nm (PDI <0.2) with 98% entrapment efficiency, enhancing dissolution to 84.6% in 12 h (vs. 54.2% for free ceritinib) [9].
Table 3: Optimization Parameters for Ceritinib NSLCs
Factor | Range | Optimal Value | Impact on Particle Size | Impact on Entrapment |
---|---|---|---|---|
Capmul MCM (liquid lipid) | 0.1–0.15% w/w | 0.1% w/w | Inverse correlation | Positive correlation |
Egg lecithin (emulsifier) | 0.15–0.25% w/w | 0.15% w/w | Inverse correlation | Positive correlation |
Poloxamer 188 (co-surfactant) | 0.2–0.37% w/w | 0.37% w/w | Inverse correlation | Positive correlation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7